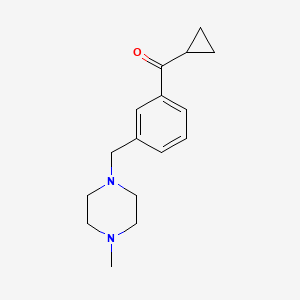

Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone

CAS No.: 898789-39-4

Cat. No.: VC3878292

Molecular Formula: C16H22N2O

Molecular Weight: 258.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898789-39-4 |

|---|---|

| Molecular Formula | C16H22N2O |

| Molecular Weight | 258.36 g/mol |

| IUPAC Name | cyclopropyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

| Standard InChI | InChI=1S/C16H22N2O/c1-17-7-9-18(10-8-17)12-13-3-2-4-15(11-13)16(19)14-5-6-14/h2-4,11,14H,5-10,12H2,1H3 |

| Standard InChI Key | GGUULVJPDNGWOV-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3 |

| Canonical SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3 |

Introduction

Chemical Identity and Structural Features

The molecular formula of cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone is C₁₆H₂₂N₂O, with a molecular weight of 258.36 g/mol. Its IUPAC name is cyclopropyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone. The structure comprises:

-

A cyclopropane ring directly bonded to a ketone group.

-

A phenyl ring substituted at the 3-position with a 4-methylpiperazinomethyl group.

-

The 4-methylpiperazine moiety introduces a tertiary amine, enhancing solubility and potential for biological interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O |

| Molecular Weight | 258.36 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (ketone oxygen, two amines) |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) |

Synthetic Approaches

While no explicit synthesis for the 3-isomer is documented, analogous methods for cyclopropyl aryl ketones provide a framework. The Chinese patent CN1994996A outlines a two-step process for cyclopropyl methyl ketone derivatives :

-

Chlorination: Acetyl-n-propyl alcohol reacts with hydrochloric acid (20–30%) at 85–105°C to form 5-chloro-2-pentanone.

-

Cyclization: 5-Chloro-2-pentanone undergoes ring closure with soda-lime (NaOH/CaO) at 65–75°C to yield cyclopropyl methyl ketone.

For the 3-(4-methylpiperazinomethyl)phenyl variant, potential modifications include:

-

Introducing the piperazine moiety via Mannich reaction or alkylation of a pre-formed 3-(bromomethyl)phenyl intermediate.

-

Ensuring regioselectivity through directing groups or catalysts to achieve the meta-substitution pattern.

Physicochemical and Spectral Characteristics

Predicted data based on structural analogs suggest:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the piperazine group.

-

Stability: Susceptible to hydrolysis under strong acidic/basic conditions owing to the ketone and amine functionalities.

-

Spectroscopy:

Biological Relevance and Applications

Although direct studies on this compound are absent, structurally related quinazolinone-piperazine hybrids exhibit p38α MAP kinase inhibition, as seen in the clinical candidate AZD6703 . Key inferences include:

-

Kinase Inhibition: The 4-methylpiperazine group may facilitate interactions with ATP-binding pockets in kinases.

-

Anti-inflammatory Potential: p38α inhibitors are explored for treating autoimmune diseases, suggesting possible applications for this compound .

Table 2: Comparison with Bioactive Analogs

Challenges and Future Directions

-

Synthetic Optimization: Regioselective introduction of the piperazine group at the meta position remains a challenge.

-

Bioactivity Profiling: Preliminary screening against kinase targets is warranted to validate hypothesized activity.

-

Solubility Enhancement: Structural tweaks, such as introducing hydrophilic substituents, could improve drug-likeness .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume